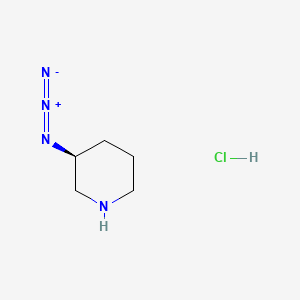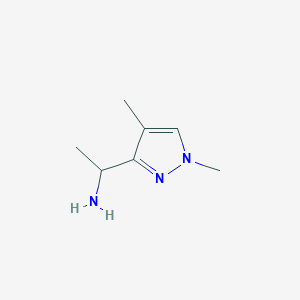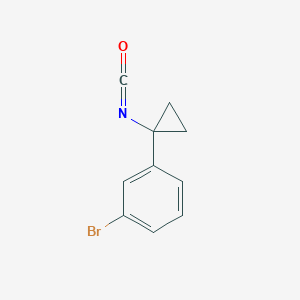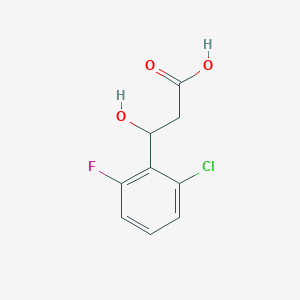
3-Oxo-1-(3-(trifluoromethyl)pyridin-2-yl)cyclobutane-1-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Oxo-1-(3-(trifluoromethyl)pyridin-2-yl)cyclobutane-1-carbonitrile is a compound of significant interest in the field of organic chemistry. This compound features a cyclobutane ring, a trifluoromethyl group attached to a pyridine ring, and a nitrile group. The presence of these functional groups imparts unique chemical properties and reactivity to the compound, making it valuable for various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-1-(3-(trifluoromethyl)pyridin-2-yl)cyclobutane-1-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters is crucial to achieve consistent quality and efficiency in production.
化学反応の分析
Types of Reactions
3-Oxo-1-(3-(trifluoromethyl)pyridin-2-yl)cyclobutane-1-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to amines or other functional groups.
Substitution: The trifluoromethyl group and pyridine ring can participate in substitution reactions, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully optimized to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized derivatives.
科学的研究の応用
3-Oxo-1-(3-(trifluoromethyl)pyridin-2-yl)cyclobutane-1-carbonitrile has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: The compound is used in the development of agrochemicals, materials science, and other industrial applications.
作用機序
The mechanism of action of 3-Oxo-1-(3-(trifluoromethyl)pyridin-2-yl)cyclobutane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and pyridine ring play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes, receptors, or other biomolecules, leading to its observed effects.
類似化合物との比較
Similar Compounds
- 3-Oxo-1-(3-(trifluoromethyl)pyridin-2-yl)cyclobutane-1-carboxamide
- 3-Oxo-1-(3-(trifluoromethyl)pyridin-2-yl)cyclobutane-1-carboxylic acid
- 3-Oxo-1-(3-(trifluoromethyl)pyridin-2-yl)cyclobutane-1-methanol
Uniqueness
Compared to similar compounds, 3-Oxo-1-(3-(trifluoromethyl)pyridin-2-yl)cyclobutane-1-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and potential biological activities. The trifluoromethyl group also enhances its stability and lipophilicity, making it a valuable compound for various applications.
特性
分子式 |
C11H7F3N2O |
|---|---|
分子量 |
240.18 g/mol |
IUPAC名 |
3-oxo-1-[3-(trifluoromethyl)pyridin-2-yl]cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C11H7F3N2O/c12-11(13,14)8-2-1-3-16-9(8)10(6-15)4-7(17)5-10/h1-3H,4-5H2 |
InChIキー |
YPYUMXPVFYJRGN-UHFFFAOYSA-N |
正規SMILES |
C1C(=O)CC1(C#N)C2=C(C=CC=N2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















